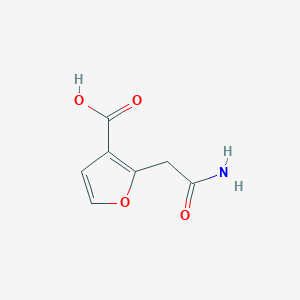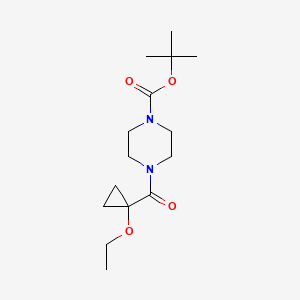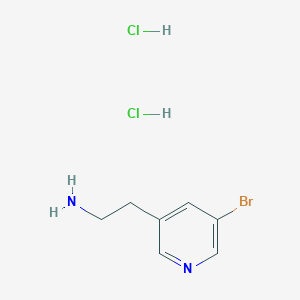![molecular formula C11H18N2O3 B1381239 tert-ブチル 3-オキソ-2,6-ジアザビシクロ[3.2.1]オクタン-6-カルボン酸エステル CAS No. 1803571-82-5](/img/structure/B1381239.png)
tert-ブチル 3-オキソ-2,6-ジアザビシクロ[3.2.1]オクタン-6-カルボン酸エステル
説明
“tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H18N2O3 . It is also known by other names such as 6-Boc-3-oxo-2,6-diazabicyclo[3.2.1]octane and tert-Butyl 3-oxo-4,7-diazabicyclo[3.2.1]octane-7-carboxylate .
Molecular Structure Analysis
The six-membered ring of the azabicyclo[3.2.1]octane system adopts a chair conformation . The fused five-membered ring is in an envelope conformation .Physical And Chemical Properties Analysis
The molecular weight of the compound is 226.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 58.6 Ų .科学的研究の応用
新規化合物の合成
この化合物および関連する中間体は、アゼチジン環およびシクロブタン環のさらなる選択的誘導に役立ちます . これは、ピペリジン環系と相補的な化学空間へのアクセスを可能にする新しい化合物への便利なエントリーポイントを提供します .
創薬
この化合物は、新規ファーマコフォアの合成テンプレートとして使用できます . この化合物の構造的多様性は、創薬のためのリード化合物の特定に役立ちます .
創薬に適した化学空間の拡大
この化合物は、ピペラジン環の構造的代替物として機能できます . これにより、創薬に適した化学空間と多様性を拡大する可能性があります .
化学、電気化学、微生物学における研究
その化学的、電気化学的、および微生物学的側面に関する研究の進歩的な傾向は、センシング分野で顕著な応用をもたらしました .
リモートセンサーの電源
微生物燃料電池 (MFC) は、エネルギー安全保障、地球温暖化、廃水管理という、今日の世界が直面する3つの主要な持続可能性の問題に対するワンストップソリューションとして大きな可能性を示しています . MFC は、自然科学と工学科学の融合における学際的な研究プラットフォームを表しています . MFC は、リモートセンサーに必要な電流と電力を供給できます .
自己駆動型バイオセンサー
MFC は、外部の分析機器なしに、汚染物質、生化学的酸素要求量 (BOD)、特定の DNA ストランドを検出できます . これにより、自己駆動型バイオセンサーになります .
生化学分析
Biochemical Properties
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted pyrrolo[2,3-b]pyridines, which are known to suppress toxic endoplasmic reticulum stress . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress toxic endoplasmic reticulum stress, which can have downstream effects on cell survival and function . This compound can modulate the expression of genes involved in stress responses, thereby altering cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing toxic endoplasmic reticulum stress. At higher doses, toxic or adverse effects may be observed
Metabolic Pathways
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical properties and cellular effects.
特性
IUPAC Name |
tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFHEQOJHWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)








![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
